3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It participates in substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethyl sulfoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and as a probe in biological assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds through various catalytic cycles. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions and other transition metal-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in complex organic synthesis and in the development of new materials .
Properties
Molecular Formula |
C13H21BO3 |
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Molecular Weight |
236.12 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H21BO3/c1-11(2)12(3,4)17-14(16-11)9-8-10(15)13(9)6-5-7-13/h9H,5-8H2,1-4H3 |
InChI Key |
OHEYIACEJMOCJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CCC3 |
Origin of Product |
United States |
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